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Cat. No.: B1377870 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of

7-Bromomethyl-2-methylindazole (CAS No: 1363380-76-0), a key intermediate in

pharmaceutical research and development. In the absence of publicly available experimental

spectra, this document presents high-fidelity predicted data for Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a detailed

interpretation of the predicted spectra, elucidating the structural features of the molecule.

Furthermore, this guide furnishes standardized experimental protocols for acquiring these

spectra, offering a valuable resource for researchers engaged in the synthesis,

characterization, and application of this compound.

Introduction
7-Bromomethyl-2-methylindazole is a heterocyclic compound of significant interest in

medicinal chemistry, often serving as a building block in the synthesis of bioactive molecules.

The indazole scaffold is a privileged structure in drug discovery, and its derivatives have

demonstrated a wide range of pharmacological activities. Accurate structural elucidation and

purity assessment are paramount in the drug development pipeline, and spectroscopic

techniques are the cornerstone of this characterization.

This guide is designed to serve as a detailed reference for the spectroscopic properties of 7-
Bromomethyl-2-methylindazole. By providing and interpreting predicted spectroscopic data,
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we aim to facilitate its unambiguous identification and support its use in complex synthetic

pathways. The subsequent sections are dedicated to in-depth analyses of its NMR, MS, and IR

profiles, coupled with practical, field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering
For clarity in the spectral assignments that follow, the molecular structure of 7-Bromomethyl-2-
methylindazole is presented below with a systematic atom numbering scheme.

Caption: Molecular structure of 7-Bromomethyl-2-methylindazole with atom numbering for

NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed map

of the electronic environment of each nucleus.

Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-

methyl group, and the bromomethyl group.

Chemical Shift (δ) /
ppm

Multiplicity Integration Assignment

~7.65 d 1H H4

~7.30 d 1H H6

~7.10 t 1H H5

~4.80 s 2H H8 (-CH₂Br)

~4.15 s 3H H9 (-CH₃)

Interpretation of the ¹H NMR Spectrum
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Aromatic Region (δ 7.0-7.7 ppm): The three protons on the benzene ring of the indazole core

are expected to appear as a set of coupled multiplets. The proton at the C4 position (H4) is

predicted to be the most downfield due to its proximity to the pyrazole ring. The protons at

C5 and C6 will likely exhibit a triplet and a doublet, respectively, arising from their coupling

with each other and with H4.

Bromomethyl Protons (δ ~4.80 ppm): The methylene protons of the bromomethyl group (-

CH₂Br) are expected to appear as a singlet. The strong deshielding effect of the adjacent

bromine atom and the aromatic ring results in a significant downfield shift.

N-Methyl Protons (δ ~4.15 ppm): The protons of the N-methyl group (-CH₃) are also

predicted to be a singlet. Their chemical shift is characteristic of a methyl group attached to a

nitrogen atom within a heteroaromatic system.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ) / ppm Assignment

~148.5 C7a

~141.0 C3a

~129.0 C5

~125.5 C7

~122.0 C6

~120.0 C3

~110.0 C4

~35.0 C9 (-CH₃)

~28.0 C8 (-CH₂Br)

Interpretation of the ¹³C NMR Spectrum
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Aromatic Carbons (δ 110-150 ppm): The seven carbon atoms of the indazole ring system are

expected to resonate in this region. The quaternary carbons, C7a and C3a, are typically

found at the lower field end of this range. The protonated aromatic carbons (C3, C4, C5, C6,

and C7) will have chemical shifts influenced by their position within the ring and the

electronic effects of the substituents.

N-Methyl Carbon (δ ~35.0 ppm): The carbon of the N-methyl group is predicted to have a

chemical shift in the typical range for such functionalities.

Bromomethyl Carbon (δ ~28.0 ppm): The carbon of the bromomethyl group is shifted

downfield due to the electronegativity of the attached bromine atom.

Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small

molecules like 7-Bromomethyl-2-methylindazole.

Sample Preparation:

Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing if required by the spectrometer setup.

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg30)

Acquisition Time: ~3-4 seconds
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Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Spectral Width: ~16 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Spectral Width: ~240 ppm

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the

mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular

weight and offering clues about its structure.

Predicted Mass Spectrometry Data
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The following table summarizes the predicted m/z values for the molecular ion and key

fragments of 7-Bromomethyl-2-methylindazole.

m/z Ion

224/226 [M]⁺ (Molecular Ion)

145 [M - Br]⁺

117 [M - Br - N₂]⁺ or [M - CH₂Br - N]⁺

Interpretation of the Mass Spectrum
Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular

ion peak at m/z 224 and 226, with an approximate 1:1 intensity ratio. This characteristic

isotopic pattern is due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). This is a

key diagnostic feature for confirming the presence of bromine in the molecule.

Major Fragmentation Pathways:

Loss of Bromine Radical: The most likely initial fragmentation is the cleavage of the C-Br

bond, which is the weakest bond in the molecule, to form a stable benzyl-type carbocation

at m/z 145. This fragment is expected to be the base peak in the spectrum.

Further Fragmentation: The fragment at m/z 145 can undergo further fragmentation, such

as the loss of a molecule of nitrogen (N₂) to give a fragment at m/z 117, or other complex

rearrangements.

[M]⁺
m/z 224/226

[M - Br]⁺
m/z 145

- •Br [M - Br - N₂]⁺
m/z 117

- N₂

Click to download full resolution via product page

Caption: Proposed major fragmentation pathway for 7-Bromomethyl-2-methylindazole in

mass spectrometry.

Experimental Protocol for Mass Spectrometry
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This protocol describes a general procedure for analyzing a small organic molecule using

Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a

mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with

0.1% formic acid for positive ion mode).

Instrument Parameters (Example for an ESI-QTOF MS):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 - 4.5 kV

Nebulizer Gas (N₂): 1-2 Bar

Drying Gas (N₂): 8-10 L/min

Drying Gas Temperature: 180-220 °C

Mass Range: m/z 50-500

Data Acquisition and Analysis:

Inject the sample solution into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum.

Identify the molecular ion peak and its isotopic pattern.

Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data
The following table lists the predicted key IR absorption bands for 7-Bromomethyl-2-
methylindazole.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch -CH₃, -CH₂-

~1610, 1490 C=C stretch Aromatic ring

~1460 C-H bend -CH₂- (scissoring)

~1380 C-H bend -CH₃ (symmetric)

~1250 C-N stretch Aromatic amine

~750 C-H bend Aromatic (out-of-plane)

~650-550 C-Br stretch Alkyl bromide

Interpretation of the IR Spectrum
C-H Stretching Vibrations: The spectrum is expected to show absorption bands above 3000

cm⁻¹ corresponding to the aromatic C-H stretches, and bands just below 3000 cm⁻¹ for the

C-H stretches of the methyl and methylene groups.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon

double bonds within the indazole ring system are predicted to appear in the 1610-1490 cm⁻¹

region.

C-H Bending Vibrations: The bending vibrations for the methylene and methyl groups will be

visible in the 1460-1380 cm⁻¹ range. The out-of-plane C-H bending of the substituted

benzene ring is expected around 750 cm⁻¹.
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C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is predicted to

appear in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹. The

presence of a strong absorption band in this region is a good indicator of the bromomethyl

group.

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra

of solid or liquid samples with minimal preparation.

Instrument Setup:

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

Record a background spectrum of the empty ATR crystal.

Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

If necessary, an ATR correction can be applied to the spectrum to make it appear more

like a traditional transmission spectrum.

Label the significant peaks with their wavenumbers.

Conclusion
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This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 7-
Bromomethyl-2-methylindazole. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along

with their in-depth interpretations, offer a robust framework for the identification and structural

verification of this important synthetic intermediate. The inclusion of standardized experimental

protocols aims to empower researchers to acquire and interpret their own data with confidence.

As a self-validating system, this guide encourages the comparison of experimentally obtained

spectra with the provided predictions, thereby fostering a deeper understanding of the

relationship between molecular structure and spectroscopic output.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromomethyl-2-
methylindazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1377870#spectroscopic-data-for-7-bromomethyl-2-
methylindazole-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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